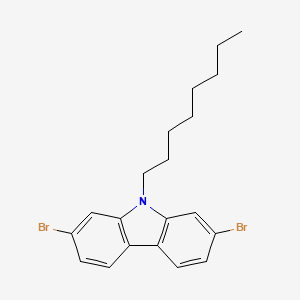

2,7-Dibromo-9-octyl-9H-carbazole

Description

Properties

IUPAC Name |

2,7-dibromo-9-octylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23Br2N/c1-2-3-4-5-6-7-12-23-19-13-15(21)8-10-17(19)18-11-9-16(22)14-20(18)23/h8-11,13-14H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRVHDUHAVNFOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90736144 | |

| Record name | 2,7-Dibromo-9-octyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90736144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

726169-75-1 | |

| Record name | 2,7-Dibromo-9-octyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90736144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromo-9-n-octylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 2,7-Dibromo-9-octyl-9H-carbazole from 4,4'-Dibromo-2-nitrobiphenyl

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,7-Disubstituted Carbazole Derivatives

Carbazole derivatives are a critical class of heterocyclic compounds that form the backbone of numerous functional organic materials.[1][2] Their inherent electron-donating capabilities and high thermal stability make them ideal building blocks for a wide range of applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1] Specifically, 2,7-dibromo-9-alkyl-9H-carbazoles are highly sought-after intermediates. The bromine atoms at the 2 and 7 positions provide reactive handles for further functionalization through cross-coupling reactions, enabling the synthesis of complex small molecules and conjugated polymers.[1] The alkyl chain at the 9-position is crucial for enhancing the solubility of these materials in common organic solvents, a prerequisite for solution-based processing and device fabrication.[1][3] This guide provides a detailed technical overview of a reliable two-step synthesis of 2,7-Dibromo-9-octyl-9H-carbazole, commencing from the readily available starting material, 4,4'-dibromo-2-nitrobiphenyl.

Synthetic Strategy Overview

The synthesis of 2,7-Dibromo-9-octyl-9H-carbazole from 4,4'-dibromo-2-nitrobiphenyl is efficiently achieved in a two-step sequence. The first step involves an intramolecular reductive cyclization of the 2-nitrobiphenyl derivative to form the carbazole core. This is followed by an N-alkylation reaction to introduce the octyl chain at the 9-position of the carbazole nitrogen.

Figure 1: Overall synthetic workflow for 2,7-Dibromo-9-octyl-9H-carbazole.

Part 1: Synthesis of 2,7-Dibromo-9H-carbazole via Cadogan Cyclization

The intramolecular cyclization of 2-nitrobiphenyls to form carbazoles is a well-established transformation, with the Cadogan reaction being a prominent and efficient method.[2][4][5] This reaction utilizes a phosphine reagent, typically triphenylphosphine (PPh₃), to effect the reductive deoxygenation of the nitro group, which is followed by cyclization.[4][5]

Reaction Mechanism: The Role of Triphenylphosphine

The Cadogan cyclization proceeds through a nitrene intermediate. Triphenylphosphine acts as the deoxygenating agent, abstracting oxygen atoms from the nitro group to form triphenylphosphine oxide (Ph₃PO). This reduction generates a highly reactive nitrene species which then undergoes an intramolecular electrophilic insertion into a C-H bond of the adjacent phenyl ring to form the stable carbazole ring system. The high temperature employed in this reaction is necessary to facilitate both the deoxygenation and the subsequent cyclization.[2][5]

Sources

- 1. ossila.com [ossila.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2,7-Dibromo-9-octyl-9H-carbazole

This guide provides an in-depth technical analysis of the crystal structure of 2,7-Dibromo-9-octyl-9H-carbazole, a key building block in the field of organic electronics. Designed for researchers, materials scientists, and professionals in drug development, this document elucidates the critical interplay between molecular design, synthesis, and the resultant solid-state packing, which dictates the material's optoelectronic properties. We will explore the causality behind the experimental choices, from synthesis to high-resolution crystal structure determination, offering a holistic view grounded in established scientific principles.

Introduction: The Significance of Substituted Carbazoles in Advanced Materials

Carbazole derivatives are a cornerstone of modern organic electronics, valued for their robust thermal and chemical stability, excellent electron-donating capabilities, and versatile functionalization.[1][2] The 2,7-disubstituted carbazole scaffold, in particular, is a crucial component in the synthesis of conjugated polymers and small molecules for applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[3][4][5]

The introduction of an alkyl chain, such as an octyl group at the N9 position, serves a dual purpose: it significantly enhances the material's solubility in common organic solvents, which is critical for solution-based device fabrication, and it plays a pivotal role in directing the molecular packing in the solid state.[6] Understanding this packing is paramount, as the intermolecular arrangement governs charge transport and overall device performance.[7][8] This guide focuses on the single-crystal X-ray analysis of 2,7-Dibromo-9-octyl-9H-carbazole, providing a definitive look at its three-dimensional structure.

Synthesis and Crystallization: From Precursor to High-Purity Single Crystal

The journey to a well-defined crystal structure begins with the meticulous synthesis of the target compound. The preparation of 2,7-Dibromo-9-octyl-9H-carbazole is a well-established two-step process, chosen for its efficiency and reliability.[6]

Synthetic Pathway

The synthesis commences with 4,4'-dibromo-2-nitrobiphenyl. This precursor undergoes a reductive Cadogan ring-closure reaction to form the 2,7-dibromocarbazole core.[7] This intramolecular cyclization is a powerful method for constructing the carbazole heterocycle.[2][9] The subsequent step involves the N-alkylation of the 2,7-dibromocarbazole with 1-bromooctane to yield the final product.[6] This reaction is typically carried out in the presence of a base to deprotonate the carbazole nitrogen, facilitating its nucleophilic attack on the alkyl halide.[10][11]

Caption: Synthetic route to 2,7-Dibromo-9-octyl-9H-carbazole.

Protocol: Single Crystal Growth

The quality of the crystal is the most critical factor for a successful X-ray diffraction experiment. For 2,7-Dibromo-9-octyl-9H-carbazole, single crystals suitable for analysis were grown by the slow cooling of a saturated solution.[6]

Experimental Protocol: Crystallization

-

Solvent Selection: Hexanes were chosen as the crystallization solvent. The choice of solvent is crucial; the compound should have moderate solubility at high temperatures and lower solubility at room temperature to promote gradual crystallization over rapid precipitation.[12]

-

Preparation of Saturated Solution: The synthesized 2,7-Dibromo-9-octyl-9H-carbazole was dissolved in a minimal amount of hot hexanes to create a saturated solution.

-

Slow Cooling: The hot, saturated solution was allowed to cool slowly to room temperature. This slow cooling process is essential to allow for the ordered arrangement of molecules into a single crystal lattice, minimizing defects.[13]

-

Crystal Isolation: Needle-shaped crystals formed upon cooling were isolated for analysis.[6]

Crystal Structure Determination: An Experimental Workflow

The determination of the crystal structure was performed using single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall molecular arrangement in the crystal lattice.[14]

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Refinement

-

Data Collection: A suitable single crystal was mounted on a diffractometer (e.g., a Bruker Microstar).[6] Data was collected at a low temperature (150 K) to minimize thermal vibrations of the atoms, leading to a more precise structure.[6]

-

Data Processing: The collected diffraction data was integrated and scaled. An absorption correction (e.g., multi-scan using SADABS) was applied to account for the absorption of X-rays by the crystal.[6]

-

Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F² using the SHELXL program.[12][15] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

In-Depth Structural Analysis

The crystallographic analysis reveals a highly ordered structure with distinct molecular packing features that are crucial for its electronic properties.

Crystallographic Data

The key crystallographic parameters for 2,7-Dibromo-9-octyl-9H-carbazole are summarized below.

| Parameter | Value | Reference |

| Chemical Formula | C₂₀H₂₃Br₂N | [6] |

| Formula Weight | 437.21 g/mol | [6] |

| Crystal System | Monoclinic | [6] |

| Space Group | P2₁/c | [6] |

| a (Å) | 20.7256 (4) | [6] |

| b (Å) | 4.6578 (1) | [6] |

| c (Å) | 19.7236 (4) | [6] |

| β (°) | 95.945 (1) | [6] |

| Volume (ų) | 1893.79 (7) | [6] |

| Z (molecules/unit cell) | 4 | [6] |

| Temperature (K) | 150 | [6] |

| Radiation | Cu Kα (λ = 1.54178 Å) | [6] |

Molecular Conformation and Packing

The crystal structure of 2,7-Dibromo-9-octyl-9H-carbazole is characterized by a distinct bilayer arrangement.[6]

-

Octyl Chain Conformation: The octyl chain attached to the nitrogen atom adopts a fully extended, anti-conformation.[6] These aliphatic chains are parallel and pack tightly, forming a segregated bilayer that isolates rows of the carbazole units.[6] This segregation is a common and important feature in organic semiconductor crystals, influencing thin-film morphology and charge transport pathways.

-

Carbazole Moiety Interactions: The planar carbazole cores are engaged in offset π–π stacking interactions. The smallest centroid-to-centroid distance between adjacent carbazole rings is 4.2822 (11) Å.[6][16] This offset packing is significant as it facilitates electronic coupling between molecules, which is a prerequisite for efficient charge transport.

-

C—H⋯π Interactions: The packing is further stabilized by short C—H⋯π interactions. The methylene group (CH₂) directly attached to the carbazole nitrogen is involved in two such interactions with an adjacent carbazole unit, with H⋯centroid distances of 2.96 Å and 2.99 Å.[6][16] These weak hydrogen bonds play a crucial role in directing the precise three-dimensional arrangement.

-

Halogen Interactions: Notably, one of the bromine atoms participates in a short Br⋯Br contact of 3.5475 (3) Å with a bromine atom on a symmetry-related molecule.[6][16] This distance is significantly shorter than the sum of the van der Waals radii of two bromine atoms (3.70 Å), indicating a stabilizing halogen-halogen interaction that contributes to the overall crystal packing.[16]

Caption: Key features of the molecular packing in the crystal.

Conclusion: Structure-Property Implications

The detailed crystal structure analysis of 2,7-Dibromo-9-octyl-9H-carbazole provides invaluable insights for materials scientists and drug development professionals. The observed bilayer structure, driven by the segregation of the hydrophobic octyl chains and the π-stacking of the carbazole cores, is a key determinant of its properties as an organic semiconductor. The specific intermolecular interactions, including π–π, C—H⋯π, and Br⋯Br contacts, create a well-defined solid-state architecture that facilitates electronic communication between molecules. This foundational understanding enables the rational design of new carbazole-based materials with tailored solid-state properties for advanced electronic and pharmaceutical applications.

References

-

Latifi, R. User guide to crystal structure refinement with SHELXL 1. Introduction. Available at: [Link]

-

Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2147. Available at: [Link]

-

SHELXL - An Easy Structure. Sucrose. Available at: [Link]

-

Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. PubMed. Available at: [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. Available at: [Link]

-

Boright, A. Exploring the Versatility of 2,7-Dibromo-9H-carbazole in Organic Synthesis. Available at: [Link]

-

ISIS Neutron and Muon Source. Single Crystal Refinement using SHELX program. Available at: [Link]

-

Carleton College. Single-crystal X-ray Diffraction. Available at: [Link]

-

X-ray Diffraction Data Collection. Available at: [Link]

- Colgate University. Protein XRD Protocols - X-ray Diffraction Data Collection.

-

Boright. OLED Material Synthesis: The Role of 2,7-Dibromo-9-phenyl-9H-carbazole. Available at: [Link]

-

Liu, Y., et al. (2021). Solution-processed organic semiconductor crystals for field-effect transistors: from crystallization mechanism towards morphology control. Journal of Materials Chemistry C, 9(4), 1189-1210. Available at: [Link]

-

Boright, A. Exploring the Versatility of 2,7-Dibromo-9H-carbazole in Organic Synthesis. Available at: [Link]

-

Request PDF. Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor. Available at: [Link]

-

Bouchard, J., et al. (2004). Synthesis of diindolocarbazoles by Cadogan reaction: route to ladder oligo(p-aniline)s. The Journal of Organic Chemistry, 69(17), 5705–5711. Available at: [Link]

-

Grazulevicius, J. V., et al. (2019). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Materials, 12(22), 3759. Available at: [Link]

-

Wang, S., et al. (2021). 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Frontiers in Chemistry, 9, 735048. Available at: [Link]

-

Grigalevicius, S., et al. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Molecules, 26(22), 6858. Available at: [Link]

-

Kim, S., et al. (2015). One-pot synthesis of carbazoles via palladium-catalyzed tandem C-C/C-N bond formation: Suzuki reaction and reductive amination. Organic & Biomolecular Chemistry, 13(28), 7753–7759. Available at: [Link]

- Google Patents. CN102875447A - Method for preparing 2,7-dibromocarbazole.

-

Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

Sources

- 1. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. sssc.usask.ca [sssc.usask.ca]

- 4. nbinno.com [nbinno.com]

- 5. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Synthesis of diindolocarbazoles by Cadogan reaction: route to ladder oligo(p-aniline)s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 12. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 13. isis.stfc.ac.uk [isis.stfc.ac.uk]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 15. An Easy Structure - Sucrose [xray.uky.edu]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Properties of 2,7-Dibromo-9-octyl-9H-carbazole

Foreword: The Role of 2,7-Dibromo-9-octyl-9H-carbazole in Modern Materials Science

Welcome to this in-depth technical guide on the spectroscopic properties of 2,7-Dibromo-9-octyl-9H-carbazole. This molecule has emerged as a critical building block in the synthesis of advanced organic electronic materials. Its carbazole core provides excellent hole-transporting capabilities and a high triplet energy, which are desirable characteristics for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells.[1][2] The bromine atoms at the 2 and 7 positions offer reactive sites for further functionalization through cross-coupling reactions, allowing for the creation of a diverse range of conjugated polymers and small molecules with tailored optoelectronic properties. The addition of the 9-octyl chain enhances the solubility and processability of these materials, a crucial aspect for device fabrication.[3] A thorough understanding of the spectroscopic signature of this foundational molecule is paramount for researchers and drug development professionals to ensure the quality and performance of the materials derived from it. This guide provides a detailed analysis of its Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and Fluorescence properties, grounded in established scientific principles and supported by data from closely related compounds.

Molecular Structure and its Influence on Spectroscopic Properties

The molecular structure of 2,7-Dibromo-9-octyl-9H-carbazole, confirmed by X-ray crystallography, consists of a planar carbazole core with bromine atoms attached at the 2 and 7 positions and an octyl chain at the 9-position.[3] This structure dictates its spectroscopic behavior. The aromatic carbazole core is the primary chromophore and fluorophore, responsible for its UV-Vis absorption and fluorescence emission. The bromine atoms, being electron-withdrawing, and the electron-donating nature of the nitrogen atom within the carbazole ring influence the energy levels of the molecular orbitals, thereby affecting the wavelengths of absorption and emission. The long alkyl chain, while not directly participating in the electronic transitions, significantly impacts the molecule's solubility and can influence its aggregation behavior in solution and in the solid state, which in turn can affect the spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Verification

NMR spectroscopy is an indispensable tool for confirming the chemical structure and purity of 2,7-Dibromo-9-octyl-9H-carbazole. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom in the molecule.

Expected ¹H NMR Spectral Characteristics

The ¹H NMR spectrum of 2,7-Dibromo-9-octyl-9H-carbazole is expected to exhibit distinct signals corresponding to the aromatic protons of the carbazole core and the aliphatic protons of the octyl chain. Based on the analysis of the parent compound, 2,7-Dibromo-9H-carbazole, and other 9-alkylated carbazole derivatives, the following spectral features are anticipated.

Table 1: Expected ¹H NMR Chemical Shifts for 2,7-Dibromo-9-octyl-9H-carbazole in CDCl₃

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1, H-8 | ~ 8.0 - 8.1 | d | ~ 8.0 |

| H-3, H-6 | ~ 7.4 - 7.5 | dd | ~ 8.0, 1.5 |

| H-4, H-5 | ~ 7.2 - 7.3 | d | ~ 1.5 |

| N-CH₂ -(CH₂)₆-CH₃ | ~ 4.2 - 4.3 | t | ~ 7.5 |

| N-CH₂-CH₂ -(CH₂)₅-CH₃ | ~ 1.8 - 1.9 | quint | ~ 7.5 |

| N-(CH₂)₂-(CH₂)₅ -CH₃ | ~ 1.2 - 1.4 | m | - |

| N-(CH₂)₇-CH₃ | ~ 0.8 - 0.9 | t | ~ 7.0 |

Note: These are predicted values based on known spectroscopic data of similar compounds. Actual experimental values may vary slightly.

Expected ¹³C NMR Spectral Characteristics

The ¹³C NMR spectrum will provide complementary information, showing signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromaticity of the carbazole core.

Table 2: Expected ¹³C NMR Chemical Shifts for 2,7-Dibromo-9-octyl-9H-carbazole in CDCl₃

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-4a, C-4b | ~ 140 |

| C-1, C-8 | ~ 128 |

| C-3, C-6 | ~ 122 |

| C-4, C-5 | ~ 121 |

| C-2, C-7 | ~ 112 |

| C-8a, C-9a | ~ 110 |

| N-CH₂ -(CH₂)₆-CH₃ | ~ 43 |

| N-CH₂-CH₂ -(CH₂)₅-CH₃ | ~ 32 |

| N-(CH₂)₂-(CH₂)₅ -CH₃ | ~ 29, 27, 23 |

| N-(CH₂)₇-CH₃ | ~ 14 |

Note: These are predicted values based on known spectroscopic data of similar compounds. Actual experimental values may vary slightly.

Experimental Protocol for NMR Analysis

A self-validating protocol for acquiring high-quality NMR spectra is crucial.

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,7-Dibromo-9-octyl-9H-carbazole in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved to avoid line broadening.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 10 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) before Fourier transformation to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (e.g., 0 to 160 ppm).

-

A larger number of scans will be required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

-

Data Processing and Analysis:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to confirm the connectivity of the protons.

-

Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

-

UV-Visible (UV-Vis) Absorption Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. For 2,7-Dibromo-9-octyl-9H-carbazole, the absorption spectrum is dominated by π-π* transitions within the carbazole core.

Expected UV-Vis Absorption Characteristics

Table 3: Expected UV-Vis Absorption Maxima for 2,7-Dibromo-9-octyl-9H-carbazole in THF

| Transition | Expected λmax (nm) |

| π-π | ~ 295 |

| π-π | ~ 330 |

| π-π* (lowest energy) | ~ 345 |

Note: These are predicted values based on known spectroscopic data of similar compounds. The exact peak positions and their relative intensities may vary depending on the solvent and concentration.

Experimental Protocol for UV-Vis Absorption Analysis

-

Solution Preparation: Prepare a stock solution of 2,7-Dibromo-9-octyl-9H-carbazole in a UV-grade solvent (e.g., THF or CHCl₃) of a known concentration (e.g., 1 x 10⁻³ M). From this, prepare a dilute solution (e.g., 1 x 10⁻⁵ M) to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Use a matched pair of quartz cuvettes (1 cm path length).

-

Record a baseline spectrum with the cuvettes filled with the pure solvent.

-

Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 250-500 nm).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

If the concentration is accurately known, calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

-

Fluorescence Spectroscopy: Exploring the Emissive Properties

Carbazole derivatives are known for their strong fluorescence, making them valuable materials for light-emitting applications. Fluorescence spectroscopy reveals information about the excited state of the molecule.

Expected Fluorescence Emission Characteristics

When excited at a wavelength corresponding to one of its absorption bands, 2,7-Dibromo-9-octyl-9H-carbazole is expected to exhibit fluorescence in the violet-blue region of the electromagnetic spectrum. A related compound, 2,7-Dibromo-9-(1-octylnonyl)-9H-carbazole, shows an emission peak at 590 nm, though this significant red-shift might be due to the branched alkyl chain or specific experimental conditions.[3] For the straight-chain octyl derivative, an emission closer to that of other 2,7-disubstituted carbazoles is anticipated.

Table 4: Expected Fluorescence Emission Maximum for 2,7-Dibromo-9-octyl-9H-carbazole in THF

| Excitation Wavelength (λex, nm) | Expected Emission Maximum (λem, nm) |

| ~ 345 | ~ 360 - 380 |

Note: The emission maximum and quantum yield are highly dependent on the solvent polarity and the presence of quenchers. The value for the related compound with a branched alkyl chain appears to be an outlier and may not be representative.

Experimental Protocol for Fluorescence Analysis

-

Solution Preparation: Use the same dilute solution prepared for UV-Vis analysis (e.g., 1 x 10⁻⁵ M). The solution should be optically dilute (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.

-

Instrumentation: Utilize a spectrofluorometer.

-

Measurement:

-

Record the emission spectrum by exciting the sample at its lowest energy absorption maximum (λmax).

-

Set the emission wavelength range to be longer than the excitation wavelength (e.g., 350-600 nm).

-

Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum emission and scanning the excitation monochromator. The excitation spectrum should resemble the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum emission (λem).

-

For quantitative analysis, the fluorescence quantum yield (ΦF) can be determined relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the expected spectroscopic properties of 2,7-Dibromo-9-octyl-9H-carbazole. While a complete set of experimentally verified data for this specific molecule is not yet prevalent in the scientific literature, the analysis of closely related compounds and foundational spectroscopic principles allows for a robust and scientifically sound prediction of its NMR, UV-Vis, and fluorescence characteristics. The protocols outlined herein provide a clear and self-validating framework for researchers to obtain high-quality spectroscopic data. As the development of advanced organic electronic materials continues to accelerate, a thorough characterization of fundamental building blocks like 2,7-Dibromo-9-octyl-9H-carbazole will remain a cornerstone of innovative research and development.

References

-

Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2147. [Link]

-

Frontiers in Chemistry. (2020). 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Frontiers in Chemistry, 8, 593. [Link]

-

National Center for Biotechnology Information. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. PubChem. Retrieved January 19, 2026, from [Link]

-

MDPI. (2021). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. Polymers, 13(16), 2695. [Link]

Sources

An In-depth Technical Guide on the Solubility of 2,7-Dibromo-9-octyl-9H-carbazole in Common Organic Solvents

Introduction

2,7-Dibromo-9-octyl-9H-carbazole is a pivotal building block in the field of organic electronics. Its carbazole core offers excellent hole-transporting properties and thermal stability, while the bromine atoms at the 2 and 7 positions provide reactive sites for further molecular engineering through cross-coupling reactions.[1][2] The strategic addition of an N-octyl chain is a critical modification designed to enhance the material's processability by increasing its solubility in organic solvents, a crucial factor for the fabrication of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2][3]

This technical guide provides a comprehensive analysis of the solubility of 2,7-Dibromo-9-octyl-9H-carbazole. Due to a notable absence of specific quantitative solubility data in publicly available literature, this document focuses on the foundational principles governing its solubility, a predicted qualitative profile, and a detailed, field-proven experimental protocol for researchers to quantitatively determine these values.

Physicochemical Principles of Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The long-standing principle of "like dissolves like" serves as a robust predictive tool, suggesting that substances with similar polarities are more likely to be miscible.[4]

Molecular Structure Analysis of 2,7-Dibromo-9-octyl-9H-carbazole:

-

Carbazole Core: The tricyclic aromatic carbazole system is relatively non-polar but possesses a nitrogen atom, which can participate in hydrogen bonding and dipole-dipole interactions. The delocalized π-electron system makes it susceptible to interactions with aromatic or polarizable solvents.

-

Dibromo Substituents: The two bromine atoms increase the molecular weight and polarizability of the molecule.

-

N-Octyl Chain: The eight-carbon alkyl chain is the most significant contributor to the molecule's overall character. This long, non-polar chain drastically reduces the molecule's affinity for polar solvents and significantly enhances its solubility in non-polar, aliphatic, and aromatic hydrocarbon solvents.[3]

Based on this structure, 2,7-Dibromo-9-octyl-9H-carbazole is predominantly a non-polar molecule. Its solubility is expected to be highest in non-polar and weakly polar organic solvents and lowest in highly polar solvents, particularly those with strong hydrogen-bonding networks like alcohols and water. This is supported by the fact that crystals of the compound have been successfully grown from saturated solutions in hexanes, a non-polar solvent.[3]

Predicted Qualitative Solubility Profile

The following table provides a predicted qualitative solubility profile for 2,7-Dibromo-9-octyl-9H-carbazole across a range of common organic solvents, categorized by their polarity. These predictions are derived from the structural analysis and established solubility principles.

| Solvent Category | Solvent | Polarity | Predicted Solubility | Rationale |

| Non-Polar | Hexane | Very Low | High | Strong van der Waals interactions between the octyl chain and the aliphatic solvent. |

| Toluene | Low | High | Favorable π-stacking and van der Waals interactions with the aromatic solvent. | |

| Polar Aprotic | Dichloromethane (DCM) | Medium | High | Good balance of polarity to interact with the carbazole core without being repelled by the octyl chain. |

| Tetrahydrofuran (THF) | Medium | High | Ether oxygen can interact with the carbazole ring, and the overall polarity is suitable. | |

| Chloroform | Medium | High | Similar to DCM, a common solvent for many organic materials. | |

| Acetone | High | Moderate | The high polarity may start to disfavor the non-polar octyl chain. | |

| N,N-Dimethylformamide (DMF) | High | Low to Moderate | Strong dipole-dipole interactions of DMF may not effectively solvate the non-polar regions of the molecule. | |

| Dimethyl Sulfoxide (DMSO) | Very High | Low | Highly polar nature is unfavorable for the long alkyl chain. | |

| Polar Protic | Ethanol | High | Low | Hydrogen bonding of the solvent is disrupted by the non-polar solute. |

| Methanol | Very High | Very Low / Insoluble | Strong hydrogen bonding network and high polarity are highly unfavorable. | |

| Water | Very High | Insoluble | The hydrophobic octyl chain and large aromatic system prevent dissolution in water. |

Experimental Determination of Solubility

Given the lack of published quantitative data, the following protocols are provided for researchers to determine the solubility of 2,7-Dibromo-9-octyl-9H-carbazole accurately.

Qualitative Assessment

This rapid test provides a preliminary understanding of solubility.

Protocol:

-

Add approximately 10-20 mg of 2,7-Dibromo-9-octyl-9H-carbazole to a small vial.

-

Add 1 mL of the chosen solvent.

-

Vigorously shake or vortex the vial for 1-2 minutes at a controlled temperature (e.g., 25 °C).

-

Visually inspect the solution. Classify as:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid material appears unchanged.

-

Quantitative Determination (Gravimetric Shake-Flask Method)

This is a reliable and widely used method for determining the equilibrium solubility of a solid in a solvent.[5][6]

Methodology:

-

Preparation: To several vials, add an excess amount of 2,7-Dibromo-9-octyl-9H-carbazole (e.g., 100 mg) to ensure a saturated solution is formed. The exact mass is not critical, but it must be in excess.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., 5.00 mL) into each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C) and agitate for a sufficient time to reach equilibrium. A minimum of 24-48 hours is recommended to ensure the dissolution process is complete.[5][6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 12-24 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a volumetric pipette fitted with a syringe filter (e.g., a 0.2 µm PTFE filter) to prevent any undissolved solid from being transferred.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, clean, and dry vial. Record the exact volume transferred. Carefully evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a moderate temperature until a constant weight of the dried solute is achieved.

-

Calculation: Weigh the vial containing the dried solute. The mass of the dissolved solid can be determined by subtraction.

Solubility (g/L) = (Mass of dried solute in g) / (Volume of supernatant in L)

Advanced Analytical Techniques

For compounds with low solubility or for higher precision, other methods can be employed:

-

UV-Vis Spectroscopy: A calibration curve of absorbance versus known concentrations of the compound can be created. The concentration of a saturated solution can then be determined by measuring its absorbance.

-

High-Performance Liquid Chromatography (HPLC): Similar to UV-Vis, a calibration curve of peak area versus concentration is established to determine the concentration of the saturated solution.

-

Nuclear Magnetic Resonance (NMR): Quantitative NMR (qNMR) can be used with an internal standard to determine the precise concentration of the solute in a saturated solution.[6]

Visualizations

Diagram 1: Molecular Structure

Caption: Structure of 2,7-Dibromo-9-octyl-9H-carbazole.

Diagram 2: Quantitative Solubility Determination Workflow

Caption: Workflow for the gravimetric determination of solubility.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[7]

-

Hazards: The parent compound, carbazole, is suspected of causing cancer (Carcinogenicity Category 2).[7] It may also cause skin, eye, and respiratory irritation.[7] Halogenated organic compounds should be handled with care.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Always consult the supplier's SDS for the most current and specific safety information before handling any chemical.

References

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

- Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Ghafourian, T., & Barzegar-Jalali, M. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.

- Verheyen, G., & Van Geite, W. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.

-

Solubility of Things. (n.d.). Carbazole. Retrieved from [Link]

- BenchChem. (2025).

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 9-Hexylcarbazole in Organic Solvents.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

- Zhang, L., et al. (2025). Solubility of N-Ethylcarbazole in different organic solvent at 279.15–319.15 K.

-

Quora. (2017). How can you determine the solubility of organic compounds? Retrieved from [Link]

- Thermo Fisher Scientific. (2010).

- Unknown. (n.d.).

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Cao, H., et al. (2022). Understanding the interaction mechanism of carbazole/anthracene with N,N-dimethylformamide: NMR study substantiated carbazole separation.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Sigma-Aldrich. (2024).

- Fisher Scientific. (2010).

- Fluorochem. (2024).

- Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2147.

- Ossila. (2023).

- Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. PubMed.

Sources

An In-Depth Technical Guide to the Electrochemical Characterization of 2,7-Dibromo-9-octyl-9H-carbazole

Foreword: The Strategic Importance of 2,7-Dibromo-9-octyl-9H-carbazole

In the landscape of advanced materials, 2,7-Dibromo-9-octyl-9H-carbazole stands as a pivotal building block, particularly in the synthesis of conjugated polymers for organic electronics. Its unique molecular architecture, featuring a carbazole core functionalized with bromine atoms at the 2 and 7 positions and an octyl chain at the 9-position, imparts a combination of desirable properties. The bromine substituents serve as reactive handles for cross-coupling reactions, enabling the construction of extended π-conjugated systems. The octyl chain, on the other hand, ensures solubility and influences the morphology of resulting materials, which is critical for device fabrication and performance.[1] This guide provides a comprehensive exploration of the electrochemical characterization of this monomer, offering both foundational principles and practical, field-proven methodologies for researchers, scientists, and drug development professionals.

Synthesis of 2,7-Dibromo-9-octyl-9H-carbazole: A Self-Validating Protocol

The synthesis of high-purity 2,7-Dibromo-9-octyl-9H-carbazole is a prerequisite for reliable electrochemical analysis. The established and most common route involves a two-step process, beginning with the synthesis of the carbazole core followed by N-alkylation.[1]

Step 1: Synthesis of 2,7-Dibromo-9H-carbazole via Cadogan Cyclization

The Cadogan reaction provides an efficient method for the synthesis of the 2,7-dibromo-9H-carbazole core from 2,2'-diamino-5,5'-dibromobiphenyl. This reductive cyclization is a cornerstone of carbazole synthesis.[2][3]

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,2'-diamino-5,5'-dibromobiphenyl in a suitable high-boiling point solvent such as 1,2,4-trichlorobenzene.

-

Reagent Addition: Add a stoichiometric excess of a deoxygenating agent, typically triphenylphosphine, to the solution.

-

Reaction Execution: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure 2,7-dibromo-9H-carbazole.

Step 2: N-Alkylation to Yield 2,7-Dibromo-9-octyl-9H-carbazole

The final step involves the attachment of the octyl chain to the nitrogen atom of the carbazole core. This is typically achieved through a nucleophilic substitution reaction.[1]

Experimental Protocol:

-

Reactant Preparation: Dissolve 2,7-dibromo-9H-carbazole in an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), in a round-bottom flask under an inert atmosphere.

-

Base Addition: Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to the solution to deprotonate the carbazole nitrogen, forming the corresponding carbazolide anion.

-

Alkylating Agent Addition: Slowly add 1-bromooctane to the reaction mixture.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete, as monitored by TLC.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a solvent such as hexanes or by column chromatography to yield pure 2,7-Dibromo-9-octyl-9H-carbazole as a white to off-white solid.[1]

The Cornerstone of Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is an indispensable electrochemical technique for probing the electronic properties of molecules like 2,7-Dibromo-9-octyl-9H-carbazole. It provides critical information about the oxidation and reduction potentials, which are directly related to the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[4][5][6]

The Causality Behind the Experimental Choices in Cyclic Voltammetry

The choice of solvent, electrolyte, and electrodes in a CV experiment is paramount for obtaining accurate and reproducible data.

-

Solvent: A polar aprotic solvent, such as dichloromethane (DCM) or acetonitrile (ACN), is typically chosen to dissolve the analyte and the supporting electrolyte while remaining electrochemically inert within the desired potential window.

-

Supporting Electrolyte: A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAClO4), is added to the solution to ensure sufficient conductivity and to minimize the iR drop.

-

Electrodes: A three-electrode setup is employed:

-

Working Electrode: A glassy carbon or platinum electrode provides an inert surface for the electrochemical reactions to occur.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) provides a stable potential against which the working electrode's potential is measured.

-

Counter Electrode: A platinum wire or graphite rod serves as the counter electrode to complete the electrical circuit.

-

Experimental Protocol for Cyclic Voltammetry of 2,7-Dibromo-9-octyl-9H-carbazole

-

Solution Preparation: Prepare a solution of 2,7-Dibromo-9-octyl-9H-carbazole (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte (typically 0.1 M).

-

Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

Electrochemical Cell Assembly: Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.

-

Data Acquisition: Connect the electrodes to a potentiostat. Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a vertex potential in the anodic direction and then reversing the scan back to the initial potential. The scan rate is typically set between 50 and 200 mV/s.

-

Internal Reference: After recording the voltammogram of the analyte, add a small amount of an internal reference standard, such as ferrocene, to the solution and record its cyclic voltammogram. The well-defined and reversible oxidation of the ferrocene/ferrocenium (Fc/Fc+) couple is used to calibrate the potential scale.

Interpreting the Electrochemical Signature: Data Analysis and Key Parameters

The cyclic voltammogram of 2,7-Dibromo-9-octyl-9H-carbazole is expected to exhibit an irreversible oxidation wave corresponding to the removal of an electron from the carbazole moiety. The key parameters to be extracted from the CV data are the onset oxidation potential (E_onset) and the peak oxidation potential (E_pa).

Determining HOMO and LUMO Energy Levels

The HOMO and LUMO energy levels can be estimated from the cyclic voltammetry data using the following empirical equations:

-

HOMO (eV) = -[E_onset(ox) - E_1/2(Fc/Fc+) + 4.8]

-

LUMO (eV) = HOMO + E_g

Where:

-

E_onset(ox) is the onset potential of the first oxidation peak.

-

E_1/2(Fc/Fc+) is the half-wave potential of the ferrocene/ferrocenium redox couple.

-

4.8 eV is the absolute potential of the Fc/Fc+ redox couple versus the vacuum level.

-

E_g is the optical bandgap determined from the onset of the absorption in the UV-Vis spectrum.

Expected Electrochemical Data

| Parameter | Expected Value (for related compounds) | Significance |

| Onset Oxidation Potential (E_onset) | ~1.0 - 1.2 V vs. Ag/AgCl | Indicates the energy required to remove an electron from the HOMO. A lower potential suggests a higher HOMO energy level. |

| HOMO Energy Level | ~ -5.4 to -5.8 eV | Crucial for determining the efficiency of hole injection and transport in organic electronic devices. |

| LUMO Energy Level | ~ -2.0 to -2.5 eV | Important for understanding electron affinity and the stability of the molecule. |

From Monomer to Polymer: The Pathway of Electropolymerization

2,7-Dibromo-9-octyl-9H-carbazole is a key monomer for the synthesis of poly(2,7-carbazole)s, a class of conjugated polymers with promising applications in organic electronics.[1] The electropolymerization process involves the oxidative coupling of the monomer units.

Mechanism of Electropolymerization

The electropolymerization of 2,7-dibromo-9-octyl-9H-carbazole proceeds through the following steps:

-

Oxidation: The monomer is oxidized at the electrode surface to form a radical cation.

-

Coupling: The radical cations couple with each other, primarily at the 3 and 6 positions of the carbazole ring, to form dimers.

-

Chain Growth: The dimers are further oxidized and couple with other monomer radical cations or oligomers, leading to the growth of the polymer chain on the electrode surface.

A Deeper Look: Spectroelectrochemistry

Spectroelectrochemistry is a powerful technique that combines electrochemical and spectroscopic measurements to study the changes in the electronic absorption spectrum of a molecule as a function of the applied potential. This provides valuable information about the electronic structure of the neutral and oxidized species.[9][10]

Experimental Workflow

In a typical spectroelectrochemical experiment, a thin-layer electrochemical cell is placed in the light path of a UV-Vis-NIR spectrophotometer. The absorption spectrum of the 2,7-Dibromo-9-octyl-9H-carbazole solution is recorded at different applied potentials.

Upon oxidation of 2,7-Dibromo-9-octyl-9H-carbazole to its radical cation, new absorption bands are expected to appear in the visible and near-infrared regions of the spectrum. The appearance of these new bands provides direct evidence for the formation of the oxidized species and can be used to study their stability and electronic properties.

Conclusion: A Versatile Monomer for Advanced Materials

The electrochemical characterization of 2,7-Dibromo-9-octyl-9H-carbazole provides fundamental insights into its electronic properties and its potential as a monomer for the synthesis of high-performance conjugated polymers. Through techniques like cyclic voltammetry and spectroelectrochemistry, researchers can gain a comprehensive understanding of its redox behavior, HOMO/LUMO energy levels, and electropolymerization mechanism. This knowledge is crucial for the rational design and development of novel organic electronic materials for a wide range of applications, from organic light-emitting diodes and solar cells to sensors and transistors.

References

-

Zotti, G., Schiavon, G., Zecchin, S., Morin, J. F., & Leclerc, M. (2002). Electrochemical, Conductive, and Magnetic Properties of 2,7-Carbazole-Based Conjugated Polymers. Macromolecules, 35(6), 2122–2128. [Link]

-

Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2147. [Link]

-

Sci-Hub. (n.d.). Electrochemical, Conductive, and Magnetic Properties of 2,7-Carbazole-Based Conjugated Polymers | Macromolecules. Retrieved from [Link]

-

Grykien, R., et al. (2021). Electrochemical and Spectroelectrochemical Studies on the Reactivity of Perimidine–Carbazole–Thiophene Monomers towards the Formation of Multidimensional Macromolecules versus Stable π-Dimeric States. Molecules, 26(8), 2355. [Link]

-

Atak, O., & Cihaner, A. (2012). Spectroelectrochemical study of N-ethyl-carbazole in the presence of acrylamide. Journal of Solid State Electrochemistry, 16(5), 1821-1828. [Link]

-

Kaur, M., & Kumar, R. (2023). Synthesis of 2,7‐dibromo‐9H‐carbazole and its derivative. ResearchGate. [Link]

-

Duran, B., et al. (2020). HOMO/LUMO energy levels of the carbazole (13; R = CH(C 7 H 15 ) 2 ) and the related 9,9-dibuyl-substituted fluorene (20). ResearchGate. [Link]

-

Khrustalev, D., et al. (2020). Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor. ResearchGate. [Link]

-

Srour, H., et al. (2016). Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and estimated experimental values for 31-33, as well as calculated (dashed lines) HOMO/LUMO energy levels of the heteroacenes 26-33. ResearchGate. [Link]

-

Zhang, C., et al. (2022). Synthesis and Electrochemical Properties of Donor–Acceptor-Conjugated Polymers Based on Carbazole-EDOT Derivatives with Different Electron-Withdrawing Groups. ACS Applied Polymer Materials, 4(3), 2035–2044. [Link]

-

Abdullah, M. A., et al. (2013). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. International Journal of Electrochemical Science, 8, 252-264. [Link]

-

Wan, X., et al. (2010). Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different Emission Colors. European Journal of Organic Chemistry, 2010(9), 1681-1687. [Link]

-

Wang, S., et al. (2021). 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Frontiers in Chemistry, 9, 745025. [Link]

-

He, J., et al. (2020). a. Mechanism of carbazole electropolymerization; b. Cyclic voltammetry... ResearchGate. [Link]

-

Yandimoglu, M., Gorgun, K., & Hur, E. (2023). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 25, 59-66. [Link]

-

Toppare, L., et al. (2014). Unusual properties of electropolymerized 2,7-and 3,6-carbazole derivatives. ResearchGate. [Link]

-

Agarwal, N., & Singh, V. (2018). Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED. ResearchGate. [Link]

-

Escalona, C., et al. (2019). 2,7-Linked N-methylcarbazole copolymers by combining the macromonomer approach and the oxidative electrochemical polymerization. Polymer Bulletin, 77(3), 1233-1253. [Link]

-

Yandimoglu, M., Gorgun, K., & Hur, E. (2023). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. ResearchGate. [Link]

-

Khrustalev, D., et al. (2020). Synthesis of 4,7-dibromo-9H-carbazole and its N-alkylation under Microwave Activation Conditions in a Flow-type Microwave Reactor. ResearchGate. [Link]

-

Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. PubMed. [Link]

-

Data, P., et al. (2016). A new multi-electrochromic 2,7 linked polycarbazole derivative: Effect of the nitro subunit. ResearchGate. [Link]

-

Chem-Impex. (n.d.). 2,7-Dibromo-9-(9-heptadecyl)carbazole. Chem-Impex. [Link]

-

Wang, C.-H., et al. (2018). Electrosynthesis of Electrochromic Polymer Membranes Based on 3,6-Di(2-thienyl)carbazole and Thiophene Derivatives. Polymers, 10(11), 1205. [Link]

-

Josephine Novina, J., et al. (2012). 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole. ResearchGate. [Link]

-

PubChem. (n.d.). 2,7-dibromo-9-vinyl-9h-carbazole. PubChem. [Link]

Sources

- 1. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. iieta.org [iieta.org]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Sci-Hub. Electrochemical, Conductive, and Magnetic Properties of 2,7-Carbazole-Based Conjugated Polymers / Macromolecules, 2002 [sci-hub.box]

- 8. lib.ysu.am [lib.ysu.am]

- 9. mdpi.com [mdpi.com]

- 10. research.itu.edu.tr [research.itu.edu.tr]

Thermal stability and degradation profile of 2,7-Dibromo-9-octyl-9H-carbazole

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 2,7-Dibromo-9-octyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole derivatives are foundational materials in the advancement of organic electronics, pharmaceuticals, and material science, prized for their unique electrochemical and photophysical properties.[1][2] Among these, 2,7-Dibromo-9-octyl-9H-carbazole serves as a critical building block for the synthesis of high-performance conjugated polymers and organic light-emitting diode (OLED) materials.[3][4] Its utility is intrinsically linked to its stability under thermal stress, a factor that dictates its processing window, operational lifetime, and degradation pathways. This guide provides a comprehensive analysis of the thermal characteristics of 2,7-Dibromo-9-octyl-9H-carbazole, synthesizing data from related compounds to establish a predictive framework for its behavior. We will explore the methodologies for assessing thermal stability, delve into probable degradation mechanisms, and offer detailed experimental protocols for researchers seeking to validate these properties.

Introduction: The Structural Significance of 2,7-Dibromo-9-octyl-9H-carbazole

The molecular architecture of 2,7-Dibromo-9-octyl-9H-carbazole is tailored for versatility in organic synthesis. The carbazole core provides a rigid, electron-rich aromatic system with excellent charge transport capabilities.[5] The bromine atoms at the 2 and 7 positions are strategic functionalization points, enabling facile cross-coupling reactions (e.g., Suzuki, Ullmann) to extend the π-conjugated system and create complex polymers and bespoke molecules.[3]

The N-alkylation with an octyl group is a critical design choice. This aliphatic chain imparts solubility in common organic solvents, a practical necessity for solution-based processing and purification.[2][3] Furthermore, the octyl group can influence the solid-state packing of the molecules, which in turn affects the bulk material's electronic and thermal properties.[3][6] Given its role as a precursor, understanding its thermal limits is paramount to prevent decomposition during subsequent high-temperature synthesis or device fabrication steps.

Assessing Thermal Stability: A Comparative Approach

While specific thermogravimetric analysis (TGA) data for 2,7-Dibromo-9-octyl-9H-carbazole is not extensively published, a robust understanding of its stability can be constructed by examining structurally analogous carbazole derivatives.[7] TGA measures the change in a sample's mass as a function of temperature, providing a clear indication of its decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs.

Quantitative Thermal Analysis of Related Carbazole Derivatives

The thermal stability of carbazole-based materials is influenced by factors such as molecular weight, substituent groups, and intermolecular forces. The data below, compiled from various studies, provides a comparative baseline.

| Compound/Material | Decomposition Temp. (Td) at 5% Weight Loss (°C) | Melting Temp. (Tm) (°C) | Glass Transition Temp. (Tg) (°C) |

| 2,7-Dibromo-9-phenyl-9H-carbazole | Not specified | 179.0 - 183.0 | Not specified |

| Various Benzocarbazole derivatives | 270 - 462 | Not specified | 78 - 127 |

| General Carbazole-based Hole-Transporting Materials | Up to 400 | Not specified | Above 190 |

| Carbazole-based conjugated polymer (P1) | 314 | Not specified | Not specified |

This table synthesizes data from multiple sources to provide a comparative overview.[7]

Expert Insight: The high decomposition temperatures observed across a range of carbazole derivatives (often exceeding 300-400°C) are indicative of the robust nature of the aromatic carbazole core.[7] For 2,7-Dibromo-9-octyl-9H-carbazole, we can hypothesize that the initial point of thermal degradation will likely be the cleavage of the C-Br bonds or the fragmentation of the N-octyl chain, as these are energetically weaker than the bonds constituting the aromatic core.

Predicted Degradation Profile and Mechanistic Pathways

The degradation of 2,7-Dibromo-9-octyl-9H-carbazole can proceed through thermal and photochemical pathways. While distinct, the mechanisms often share common intermediates and products.

Thermal Degradation

At elevated temperatures, in an inert atmosphere, two primary degradation pathways are plausible:

-

Dealkylation: Scission of the N-octyl bond to yield 2,7-dibromo-9H-carbazole and octene or other C8 fragments. This is often an initial degradation step for N-alkylated heterocycles.

-

Debromination: Homolytic cleavage of the Carbon-Bromine bonds. This is a well-documented degradation pathway for brominated aromatic compounds.[8][9] Studies on the photodegradation of polyhalogenated carbazoles confirm that stepwise reductive debromination is a key mechanism.[10][11] It is reasonable to infer that a similar C-Br bond scission would occur under thermal stress.

The following diagram illustrates a hypothesized thermal degradation workflow.

Caption: Workflow for investigating thermal degradation.

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation. Research on polyhalogenated carbazoles shows that the rate of photodegradation increases with the number of bromine atoms.[10][11] The primary mechanism is reductive debromination, where the C-Br bond is cleaved, and the resulting radical abstracts a hydrogen atom from the solvent or another molecule. This suggests that under environmental or experimental conditions involving light exposure, 2,7-Dibromo-9-octyl-9H-carbazole may degrade into less brominated carbazole species.

Sources

- 1. nbinno.com [nbinno.com]

- 2. ph01.tci-thaijo.org [ph01.tci-thaijo.org]

- 3. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. researchgate.net [researchgate.net]

- 10. Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. experts.umn.edu [experts.umn.edu]

An In-depth Technical Guide on the Role of the Octyl Group in 2,7-Dibromo-9-Alkyl-Carbazoles

Abstract: The strategic incorporation of alkyl chains onto conjugated molecular backbones is a cornerstone of modern materials science, profoundly influencing their processability, solid-state organization, and ultimate performance in electronic devices. This technical guide provides a comprehensive analysis of the pivotal role of the N-octyl group in 2,7-dibromo-9-alkyl-carbazole systems. Moving beyond a simple descriptor, we dissect the causal mechanisms through which this specific alkyl chain imparts crucial properties, including enhanced solubility for solution-based processing and precise control over molecular packing in the solid state. This guide will delve into the synthesis of 2,7-dibromo-9-octyl-carbazole, its detailed structural characterization, and the consequential impact on its thermal and electronic properties. Furthermore, we will explore its application as a foundational building block for advanced materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This document is intended for researchers, materials scientists, and drug development professionals seeking a deeper, field-proven understanding of structure-property relationships in carbazole-based functional materials.

Introduction: The Strategic Importance of N-Alkylation in Carbazole-Based Systems

Carbazole derivatives are a well-established and versatile class of materials in the field of organic electronics, prized for their robust thermal stability, excellent hole-transporting capabilities, and high photoluminescence quantum yields.[1] The rigid, electron-rich carbazole core serves as an excellent scaffold for building materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2][3]

However, the unsubstituted carbazole backbone is often a planar, rigid structure with limited solubility in common organic solvents, posing significant challenges for device fabrication, particularly for solution-based processing techniques such as spin-coating, inkjet printing, and roll-to-roll manufacturing. The introduction of an alkyl chain at the 9-position (the nitrogen atom) of the carbazole ring is a widely adopted and highly effective strategy to overcome this limitation.

The alkyl group, often referred to as a "solubilizing group," sterically disrupts the close packing of the planar carbazole units in the solid state, thereby weakening the intermolecular forces and enhancing solubility.[4] Among the various alkyl chains, the octyl group has emerged as a frequent choice in the design of carbazole-based materials. This guide will elucidate the specific reasons for this preference, focusing on the balanced properties it imparts to the 2,7-dibromo-9-alkyl-carbazole core.

The Multifaceted Role of the Octyl Group

The introduction of an octyl chain at the N-9 position of 2,7-dibromocarbazole is not merely for solubilization; it plays a critical role in dictating the material's solid-state morphology, which in turn influences its electronic and photophysical properties.

Enhanced Solubility for Solution Processing

Control of Molecular Packing and Solid-State Morphology

Perhaps the most scientifically intriguing role of the octyl group is its influence on the molecular packing in the solid state. X-ray crystallography studies of 2,7-dibromo-9-octyl-carbazole have revealed that the octyl chains adopt a fully extended, anti-conformation.[6][7][8] These extended chains from adjacent molecules pack together, forming a distinct bilayer structure that effectively isolates rows of the functional carbazole units.[6][7] This segregation of the insulating alkyl chains from the semiconducting carbazole cores is a key factor in determining the material's charge transport properties.

This controlled packing prevents the carbazole units from forming overly compact aggregates, which can act as charge traps or quenching sites, detrimental to device performance. The offset π-π stacking of the carbazole moieties, with a centroid-to-centroid distance of approximately 4.28 Å, is a direct consequence of the steric influence of the octyl chains.[6][7] This specific arrangement facilitates intermolecular electronic coupling, which is essential for efficient charge transport.

Synthesis and Physicochemical Properties

The synthesis of 2,7-dibromo-9-octyl-carbazole is typically a two-step process, starting from commercially available precursors.

Experimental Protocol: Synthesis of 2,7-Dibromo-9-octyl-carbazole

Step 1: Synthesis of 2,7-Dibromocarbazole via Cadogan Ring-Closure

-

Reactants: 4,4'-dibromo-2-nitrobiphenyl and a reducing agent such as triethyl phosphite.

-

Procedure: The 4,4'-dibromo-2-nitrobiphenyl is heated in an excess of triethyl phosphite. The phosphite serves as both the solvent and the deoxygenating agent.

-

Mechanism: The reaction proceeds via a nitrene intermediate, which then undergoes an intramolecular cyclization to form the carbazole ring.

-

Work-up and Purification: After the reaction is complete, the excess triethyl phosphite is removed under vacuum. The crude product is then purified by column chromatography on silica gel to yield pure 2,7-dibromocarbazole.

Step 2: N-Alkylation with 1-Bromooctane

-

Reactants: 2,7-dibromocarbazole, 1-bromooctane, a base (e.g., potassium hydroxide or sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide - DMF).

-

Procedure: The 2,7-dibromocarbazole is dissolved in the solvent, and the base is added to deprotonate the nitrogen atom, forming the carbazolide anion. 1-bromooctane is then added, and the mixture is heated to effect the nucleophilic substitution.

-

Work-up and Purification: After the reaction, the mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude 2,7-dibromo-9-octyl-carbazole is then purified by recrystallization from a suitable solvent like hexanes.[6]

Physicochemical Properties

The introduction of the octyl group influences the thermal and electronic properties of the 2,7-dibromocarbazole core.

| Property | 2,7-Dibromo-9H-carbazole | 2,7-Dibromo-9-octyl-carbazole | Rationale for Change |

| Molecular Weight | 325.00 g/mol [8] | 437.21 g/mol [7] | Addition of the C8H17 alkyl chain. |

| Solubility | Low in common organic solvents[5] | High in common organic solvents | The octyl chain disrupts intermolecular packing. |

| Thermal Stability (Td) | High | High (polymers stable up to 450 °C)[9] | The carbazole core is inherently stable. The alkyl chain may have a minor effect. |

| HOMO/LUMO Levels | Not specified | Not specified (polymers have tunable levels) | The alkyl chain has a minor electronic effect compared to the conjugated core. |

Applications in Organic Electronics

2,7-Dibromo-9-octyl-carbazole is a versatile building block for a variety of advanced materials used in organic electronic devices. The two bromine atoms at the 2 and 7 positions are ideal handles for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination.[2]

Monomer for Conjugated Polymers in Organic Solar Cells

One of the most significant applications of 2,7-dibromo-9-octyl-carbazole is as a monomer for the synthesis of low bandgap conjugated polymers for bulk heterojunction (BHJ) organic solar cells.[3] The carbazole unit acts as the electron-donating moiety, and it can be co-polymerized with various electron-accepting units to create donor-acceptor (D-A) copolymers. The octyl side chains ensure that the resulting polymer is soluble, allowing for the formation of the active layer of the solar cell via solution processing. The morphology of this active layer, which is critical for efficient charge separation and transport, is significantly influenced by the nature of the alkyl side chains.[10]

Host Materials for Phosphorescent OLEDs (PhOLEDs)

Carbazole derivatives are excellent candidates for host materials in phosphorescent OLEDs due to their high triplet energies, which allows for efficient energy transfer to the phosphorescent guest emitter.[9][11] 2,7-Dibromo-9-octyl-carbazole can be functionalized at the 2 and 7 positions with other aromatic groups to create bipolar host materials with balanced electron and hole transport properties. The octyl group, in this context, not only ensures solubility for device fabrication but also helps in forming stable amorphous films, which is crucial for preventing crystallization and ensuring the long-term operational stability of the OLED device.[12]

Conclusion and Future Outlook

The octyl group in 2,7-dibromo-9-alkyl-carbazoles is far more than a simple solubilizing agent. It is a critical design element that provides a powerful lever to control the material's processability and solid-state organization. The enhanced solubility it imparts is fundamental for the cost-effective, large-area fabrication of organic electronic devices. Furthermore, its influence on molecular packing, leading to the formation of well-defined bilayer structures, is key to optimizing the electronic properties of the material and the performance of the final device.

Future research in this area will likely focus on a more detailed exploration of the structure-property relationships by systematically varying the length and branching of the N-alkyl chain. A deeper understanding of how these variations impact not only solubility but also film morphology, charge carrier mobility, and device stability will enable the rational design of next-generation carbazole-based materials with tailored properties for specific applications in high-performance OLEDs, OPVs, and other emerging organic electronic technologies.

References

- Blouin, N., & Leclerc, M. (2008). Poly(2,7-carbazole)s: A versatile class of conjugated polymers. Accounts of Chemical Research, 41(9), 1110-1119.

- Kim, J. H., et al. (2012). Synthesis and Characterization of Long-Alkyl Chained Carbazole Derivatives. Journal of Nanoscience and Nanotechnology, 12(8), 6548-6552.

- Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2147.

- Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2147.

- Su, S. J., et al. (2012). N-heterocyclic carbazole-based hosts for simplified single-layer phosphorescent OLEDs with high efficiencies.

- Grigalevicius, S., et al. (2021). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. Molecules, 26(11), 3275.

- Iraqi, A., & Wataru, I. (2004). Preparation and Properties of 2,7-Linked N-Alkyl-9H-carbazole Main-Chain Polymers.

- Leclerc, M. (2001). Poly(2,7-carbazole)s: a new class of conjugated polymers. Journal of Polymer Science Part A: Polymer Chemistry, 39(17), 2867-2873.

- Morin, J. F., & Leclerc, M. (2001). A new and efficient synthesis of 2,7-difunctionalized carbazole derivatives. Tetrahedron Letters, 42(43), 7629-7631.

- Morin, J. F., et al. (2001). Poly(2,7-carbazole) derivatives: a new class of blue-light-emitting polymers. Macromolecules, 34(13), 4680-4682.

- Li, G., et al. (2012). The effect of side-chain on the morphology and performance of polymer solar cells. Progress in Polymer Science, 37(8), 1060-1108.

- Iraqi, A., & Wataru, I. (2004). Preparation and Properties of 2,7-Linked N-Alkyl-9H-carbazole Main-Chain Polymers.

- Thomas, K. R. J., et al. (2001). Carbazole-based compounds as host materials for efficient green and red phosphorescent organic light-emitting diodes. Journal of the American Chemical Society, 123(38), 9404-9411.

- Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2147.

- Saeed, A., et al. (2011). 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1339.